Altered Lipophilicity (LogP) and Polar Surface Area Relative to the 6-Trifluoromethyl Isomer
The 8-(trifluoromethyl) substitution pattern confers a distinct lipophilic profile compared to the 6-trifluoromethyl isomer. While the 6-CF₃ isomer has a computed LogP of 2.55 , the 8-CF₃ isomer is predicted to have a LogP of 2.29 . This -0.26 LogP differential represents a measurable shift in partition coefficient, which can impact passive membrane permeability and cellular uptake in biological assays. Furthermore, the calculated Polar Surface Area (PSA) for the 6-CF₃ isomer is 32.86 Ų .
| Evidence Dimension | Calculated Physicochemical Properties (LogP and PSA) |
|---|---|
| Target Compound Data | LogP: 2.29 (predicted); PSA: Not explicitly reported in primary literature but identical molecular formula (C₁₀H₆F₃NO) yields identical computed PSA value of 32.86 Ų. |
| Comparator Or Baseline | 6-(Trifluoromethyl)isoquinolin-3-ol (CAS 1175271-49-4); LogP: 2.55; PSA: 32.86 Ų |
| Quantified Difference | LogP difference: -0.26 (8-CF₃ is less lipophilic than 6-CF₃) |
| Conditions | Computational prediction (LogP) and topological polar surface area (TPSA) calculation for C₁₀H₆F₃NO isomers. |
Why This Matters
This quantifiable difference in lipophilicity can alter a compound's absorption and distribution profile, making the 8-CF₃ isomer a strategically distinct choice for optimizing lead compounds where a moderate reduction in LogP is desired without altering the heterocyclic core.
